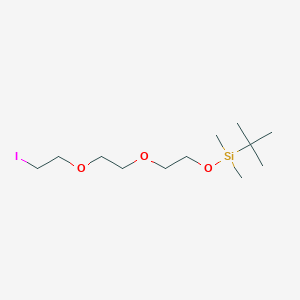

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide” includes a silicon atom bonded to a t-butyl group and two methyl groups, an iodine atom, and an ether group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 74-80℃ (at 17 Torr), a density of 0.890, and a refractive index of 1.430 . It is slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .Scientific Research Applications

Multifunctional Reagent in Synthesis

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide is utilized as a reagent in chemical synthesis. For instance, in one study, trimethylsilyl iodide, a related compound, was used in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones, involving silylation and nucleophilic substitution/cyclization processes (Khalafi‐Nezhad, Nourisefat, & Panahi, 2014).

Catalyst in Polymerization Processes

This compound plays a role in polymerization reactions. Research shows that trimethylsilyl iodide (TMSI) accelerates the group transfer polymerization of n-butyl acrylate, demonstrating its potential as a catalyst in polymer chemistry (Zhuang & Mueller, 1995).

In the Preparation of Nucleoside Derivatives

It is also used in the regioselective protection of the 2′-hydroxyl group of N-acyl-3′,5′-O-di(t-butyl)silanediylnucleoside derivatives, indicating its importance in the modification of nucleosides, which are key components in genetic material (Wada et al., 1995).

Role in Organic Synthesis

Additionally, this compound is involved in the synthesis of various organic compounds. For example, it was used for the selective protection of the allylic alcohol double bond in the preparation of labeled morphine and codeine derivatives (Seltzman et al., 1998).

In Halo Aldol Reactions

It's instrumental in halo aldol reactions, as demonstrated in a study where trimethylsilyl iodide was used for the generation of 1-iodo-3-siloxy-1,3-butadienes, which are key intermediates in the synthesis of β-iodo-α,β-unsaturated-β′-hydroxyketones (Wei et al., 2004).

In Alkylation Reactions

This compound plays a role in alkylation reactions, such as in the synthesis of carbon-11 labeled diprenorphine, a radioligand for positron emission tomography studies of opiate receptors (Lever et al., 1987).

As a Chemosensor

It is also involved in the development of chemosensors. A rhodamine-based compound, structurally related to this compound, was used as a dual chemosensor for Al3+ and Zn2+ ions (Roy et al., 2019).

Properties

IUPAC Name |

tert-butyl-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27IO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRRLSCDPRSFLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27IO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)

![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)

![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)